molecular formula C6H9NaO4 B13482735 Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B13482735
M. Wt: 168.12 g/mol
InChI Key: JOGOKUOZOGAVEM-UHFFFAOYSA-M
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Description

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid. This compound is of interest due to its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid with a sodium base. One common method is to dissolve the acid in water and then add sodium hydroxide to neutralize the acid, forming the sodium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale neutralization reactions, similar to the laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products

    Oxidation: 2,2-bis(carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2,2-bis(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2,2-bis(halomethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of polymers and other advanced materials due to its reactive cyclopropane ring.

Mechanism of Action

The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its reactive cyclopropane ring. The strain in the ring makes it highly reactive, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid: The parent acid of the sodium salt.

    Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.

    Sodium cyclopropane-1-carboxylate: A simpler sodium salt with a single carboxylate group.

Uniqueness

Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is unique due to the presence of two hydroxymethyl groups attached to the cyclopropane ring. This structure imparts additional reactivity and potential for forming complex molecules, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H9NaO4

Molecular Weight

168.12 g/mol

IUPAC Name

sodium;2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O4.Na/c7-2-6(3-8)1-4(6)5(9)10;/h4,7-8H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

JOGOKUOZOGAVEM-UHFFFAOYSA-M

Canonical SMILES

C1C(C1(CO)CO)C(=O)[O-].[Na+]

Origin of Product

United States

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